

# (R)-2-(4-Chlorophenyl)piperidine HCl salt properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)piperidine

Cat. No.: B13046415

[Get Quote](#)

An In-depth Technical Guide to **(R)-2-(4-Chlorophenyl)piperidine HCl Salt**

Prepared by: Gemini, Senior Application Scientist

## Executive Summary

**(R)-2-(4-Chlorophenyl)piperidine** hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the piperidine scaffold, which is a privileged structure found in numerous approved drugs, this compound serves as a critical building block for the synthesis of more complex, biologically active molecules[1][2]. The presence of a 4-chlorophenyl group at the 2-position introduces specific steric and electronic properties, while the defined (R)-stereochemistry is crucial for achieving stereospecific interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical characterization, and potential pharmacological relevance of **(R)-2-(4-Chlorophenyl)piperidine HCl salt**, designed for researchers and drug development professionals.

## Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to bioavailability. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base.

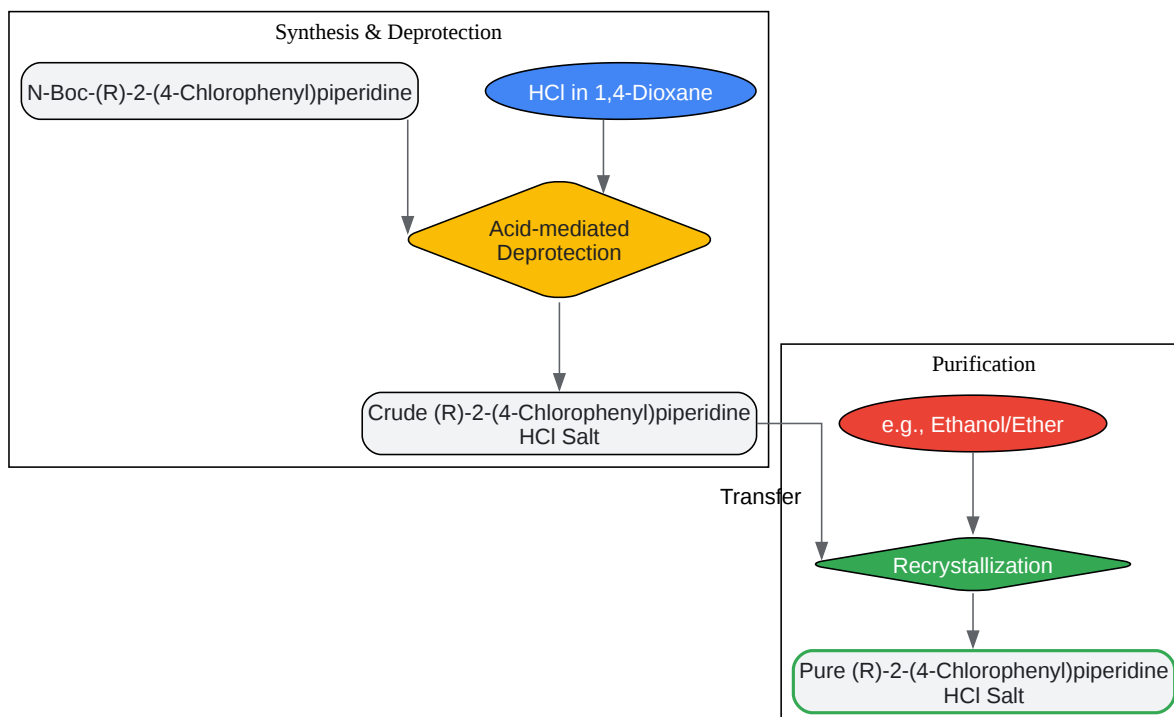
Table 1: Core Physicochemical Data for **(R)-2-(4-Chlorophenyl)piperidine** HCl Salt

Property	Value	Source
IUPAC Name	(2R)-2-(4-chlorophenyl)piperidine;hydrochloride	PubChem[3]
CAS Number	1391448-39-7	PubChem[3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> Cl <sub>2</sub> N (or C <sub>11</sub> H <sub>14</sub> ClN·HCl)	PubChem[3]
Molecular Weight	232.15 g/mol	PubChem[3], MilliporeSigma[4]
Melting Point	259-260 °C	MilliporeSigma[4]
Appearance	White to off-white crystalline solid (Typical)	Inferred
Storage Temperature	Room Temperature	MilliporeSigma[4]
InChI Key	POXMBRSBLGHIQE-RFVHGSKJSA-N	PubChem[3]
SMILES	<chem>C1CCNC2=CC=C(C=C2)Cl.Cl</chem>	PubChem[3]

## Synthesis and Purification

The synthesis of enantiomerically pure **(R)-2-(4-Chlorophenyl)piperidine** HCl salt typically involves an asymmetric synthesis of a protected precursor, followed by a deprotection step that concurrently forms the hydrochloride salt. A common and highly effective strategy is the removal of a tert-butoxycarbonyl (Boc) protecting group from the corresponding N-Boc-protected piperidine using a strong acid like HCl.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of the target compound.

## Experimental Protocol: Boc Deprotection to Form HCl Salt

This protocol describes the final step in the synthesis, converting the N-Boc protected intermediate into the desired hydrochloride salt. The causality behind this choice is that the use of HCl in an anhydrous solvent like dioxane effectively cleaves the acid-labile Boc group while simultaneously protonating the piperidine nitrogen to form the stable, crystalline hydrochloride salt in a single, high-yielding step[5].

#### Methodology:

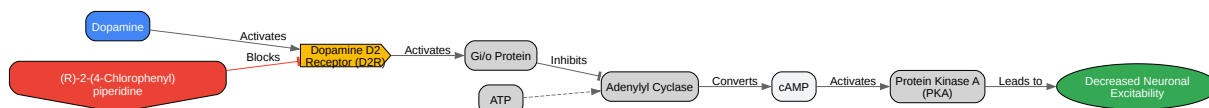
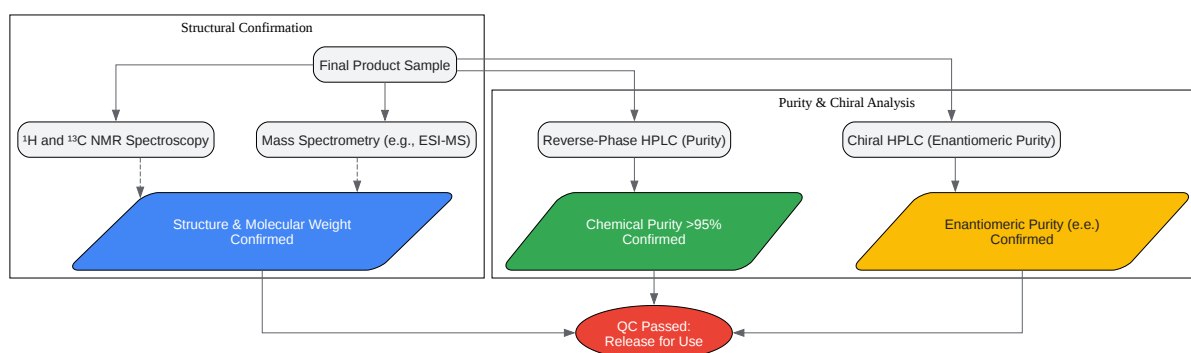
- **Reaction Setup:** In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(**R**)-2-(4-chlorophenyl)piperidine (1.0 eq) in anhydrous 1,4-dioxane.
- **Acid Addition:** To the stirred solution, add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution, 4.0-5.0 eq) dropwise at 0 °C.
  - **Expert Insight:** Using a pre-prepared HCl solution in the reaction solvent prevents the introduction of water, which can complicate the workup. The excess acid ensures complete cleavage of the Boc group.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Product Isolation:** Upon completion, the hydrochloride salt will often precipitate from the dioxane solution. Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
- **Purification:** Wash the resulting solid with a non-polar solvent like diethyl ether or pentane to remove organic impurities.
- **Recrystallization (Self-Validation):** For highest purity, recrystallize the crude salt from a suitable solvent system (e.g., ethanol/diethyl ether). The formation of well-defined crystals is a strong indicator of purity. Dry the final product under vacuum.

## Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and

chromatographic techniques forms a self-validating system.

## Analytical Workflow Diagram



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica \[cymitquimica.com\]](#)
- [3. \(R\)-2-\(4-Chlorophenyl\)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-\(4-chlorophenyl\)piperidine hydrochloride | 1172776-65-6 \[sigmaaldrich.com\]](#)
- [5. eprints.whiterose.ac.uk \[eprints.whiterose.ac.uk\]](#)
- To cite this document: BenchChem. [(R)-2-(4-Chlorophenyl)piperidine HCl salt properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13046415/docs#r-2-4-chlorophenyl-piperidine-hcl-salt-properties\]](https://www.benchchem.com/product/b13046415/docs#r-2-4-chlorophenyl-piperidine-hcl-salt-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)